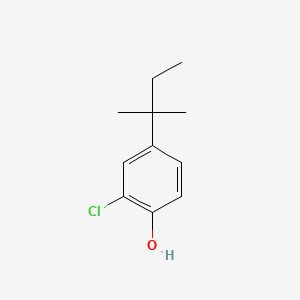

2-Chloro-4-(tert-pentyl)phenol

説明

Contextualizing 2-Chloro-4-(tert-pentyl)phenol within the Broader Class of Phenolic Compounds

This compound is an aromatic organic compound belonging to the substituted phenol (B47542) family. biosynth.com Its core structure consists of a phenol molecule, which is a phenyl group (-C₆H₅) bonded to a hydroxyl group (-OH). wikipedia.org This fundamental structure is modified with two specific substituents: a chlorine atom at the second position (ortho to the hydroxyl group) and a tertiary-pentyl (tert-amyl) group at the fourth position (para to the hydroxyl group). sigmaaldrich.comfluorochem.co.uk

This specific substitution pattern places this compound at the intersection of two major subclasses: halogenated phenols and alkylphenols. wikipedia.orggoogle.com The presence of both a halogen and a bulky alkyl group on the same aromatic ring imparts a unique combination of steric and electronic properties that distinguish it from simpler phenols. egyankosh.ac.inunizin.org

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-chloro-4-(2-methylbutan-2-yl)phenol |

| CAS Number | 5323-65-9 |

| Molecular Formula | C₁₁H₁₅ClO |

| Molecular Weight | 198.69 g/mol |

| InChI Key | UKTIQCCWPKUZKD-UHFFFAOYSA-N |

Data sourced from multiple chemical databases. sigmaaldrich.comfluorochem.co.ukchemicalbook.com

Significance of Halogenation and Alkyl Substitution in Phenol Chemistry

The introduction of halogen and alkyl substituents onto a phenol ring significantly modifies its chemical behavior, particularly its acidity, reactivity in electrophilic aromatic substitution, and antioxidant properties.

Halogenation: The hydroxyl group of a phenol is a strongly activating, ortho-para directing group in electrophilic aromatic substitution reactions. byjus.comnumberanalytics.com Halogens, being more electronegative than carbon, exert an electron-withdrawing inductive effect (-I effect). egyankosh.ac.in This effect polarizes the phenolic ring, withdraws electron density, and generally increases the acidity of the phenol compared to the unsubstituted parent compound. egyankosh.ac.inlibretexts.org For instance, the pKa of phenol is 9.89, while p-chlorophenol is more acidic with a pKa of 9.38. libretexts.org Halogenation can occur readily, even without a Lewis acid catalyst, due to the highly activated nature of the phenol ring. wikipedia.orgbyjus.com

Alkyl Substitution: Alkyl groups, in contrast, are typically electron-donating through an inductive effect (+I effect). egyankosh.ac.in This electron-donating nature tends to decrease the acidity of phenols by destabilizing the resulting phenoxide ion. egyankosh.ac.inunizin.org For example, p-cresol (B1678582) (p-methylphenol) is less acidic (pKa 10.17) than phenol. egyankosh.ac.in However, alkyl substitution is crucial for other properties. The size and branching of the alkyl chain can influence the compound's surface activity and antioxidant potential. basicmedicalkey.comacs.org Bulky alkyl groups, such as the tert-pentyl group, can also provide steric hindrance, directing incoming electrophiles to less hindered positions and influencing the final product of a reaction. basicmedicalkey.com

The dual substitution in this compound creates a complex interplay of these effects. The electron-withdrawing chlorine atom increases the acidity, while the electron-donating tert-pentyl group modulates this effect and contributes to its antioxidant properties.

Research Trajectories and Unanswered Questions in this compound Studies

Research on this compound and related substituted phenols has followed several key trajectories. The compound is recognized for its utility as an intermediate in the synthesis of other organic compounds and has been investigated for its antimicrobial properties for potential use in disinfectants and biocides. The primary synthesis method involves the selective chlorination of 4-(tert-pentyl)phenol.

Current research on substituted phenols is expanding into novel areas. For instance, highly substituted phenols are being explored as recyclable organophotoredox catalysts, capable of enabling synthetically useful transformations under light excitation. units.itacs.org The ability of phenolate (B1203915) anions to act as strong reducing agents in an excited state opens up new possibilities for bond-forming reactions. units.it

Despite existing knowledge, several questions regarding this compound remain.

Synthetic Versatility: While it is used as a chemical intermediate, the full scope of its synthetic potential is not exhaustively documented. Its unique electronic and steric profile could be leveraged in more complex synthetic strategies, such as in the creation of novel polymers or as a precursor for specialized ligands. google.comoregonstate.edu

Mechanistic Details: A deeper mechanistic understanding of its reactions, particularly how the interplay between the chloro and tert-pentyl groups directs regioselectivity and reaction rates, could lead to more controlled and efficient synthetic applications. acs.org

Environmental Profile: As a halogenated phenolic compound, its environmental persistence, bioaccumulation potential, and degradation pathways are areas requiring further investigation to fully assess its environmental profile, especially in comparison to other HPCs. nih.govacs.orgosti.gov

Future research will likely focus on harnessing the specific properties conferred by its substitution pattern for applications in catalysis, materials science, and fine chemical synthesis. acs.orgoregonstate.edu

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTIQCCWPKUZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967781 | |

| Record name | 2-Chloro-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-65-9, 73090-69-4 | |

| Record name | Phenol, 2-chloro-4-(1,1-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro-4-tert-amylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073090694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5323-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(2-methylbutan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 4 Tert Pentyl Phenol

Synthetic Approaches to 2-Chloro-4-(tert-pentyl)phenol

The preparation of this compound can be accomplished through several synthetic pathways, each with its own set of advantages and limitations regarding yield, selectivity, and industrial scalability.

Electrophilic Aromatic Substitution Reactions for Halogenation

The most direct and widely documented method for synthesizing this compound is the electrophilic chlorination of 4-(tert-pentyl)phenol. In this reaction, chlorine gas (Cl2) is typically used as the chlorinating agent. The reaction is facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl3), which polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic. The electron-donating hydroxyl and tert-pentyl groups of the starting material direct the incoming electrophile to the positions ortho and para to themselves. Since the para position is already occupied by the tert-pentyl group, chlorination occurs selectively at the 2-position of the phenol (B47542) ring. This method is known for its high selectivity and is suitable for industrial-scale production.

Catalytic systems using Lewis acids in combination with diaryl sulfides have also been reported for the regioselective chlorination of similar phenols, offering potential for improved selectivity and reaction efficiency.

Friedel-Crafts Alkylation and Related Alkylation Strategies for tert-Pentyl Group Introduction

An alternative approach involves the introduction of the tert-pentyl group onto a pre-existing chlorophenol ring via a Friedel-Crafts alkylation reaction. mt.com This classic method in organic chemistry involves reacting an alkyl halide (in this case, a tert-pentyl halide) with an aromatic compound in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3) or ferric chloride (FeCl3). mt.com The Lewis acid assists in the formation of a carbocation from the alkyl halide, which then acts as the electrophile and attacks the aromatic ring. mt.comlibretexts.org

For the synthesis of this compound, this would entail the alkylation of 2-chlorophenol (B165306) with a tert-pentylating agent. The hydroxyl group of 2-chlorophenol is an ortho-, para-director, and the chloro group is also an ortho-, para-director, albeit a deactivating one. The bulky tert-pentyl group would preferentially add to the less sterically hindered para position relative to the hydroxyl group, yielding the desired product.

A patent describes a two-step synthesis for a related compound, 2,4-di-tert-pentylphenol, which involves an initial mono-alkylation of phenol to form o-tert-pentylphenol, followed by a second alkylation step. google.com A similar multi-step strategy could potentially be adapted for the synthesis of this compound.

Multi-step Synthetic Sequences Involving Phenol Derivatization

Multi-step synthetic sequences can also be designed, starting from phenol or its derivatives. One possible, though less direct, route could involve the diazotization of an appropriately substituted aniline. For instance, starting with an amine precursor, a diazonium salt can be formed and subsequently converted to a phenol. However, this method is more complex and typically employed when direct chlorination or alkylation is not feasible.

Comparative Analysis of Synthetic Yields and Selectivity in this compound Production

The choice of synthetic route significantly impacts the yield and selectivity of this compound production. The direct chlorination of 4-(tert-pentyl)phenol is generally favored for its high selectivity and yields, which can exceed 90% under optimized conditions. Industrial processes often focus on continuous reaction monitoring and catalyst management to maintain high product quality.

In contrast, Friedel-Crafts alkylation reactions can sometimes be complicated by side reactions such as polyalkylation and carbocation rearrangements, although the latter is not a concern with a tertiary carbocation like the tert-pentyl cation. libretexts.org The yield of the desired product in Friedel-Crafts alkylation is highly dependent on reaction conditions, including the choice of catalyst, solvent, and temperature. For example, a protocol for a similar compound, 2-tert-butyl-4-chlorophenol, reported using ferric chloride as a catalyst and trifluoroacetic acid as a co-catalyst. rsc.org

The following table provides a comparative overview of the primary synthetic methods:

| Synthetic Method | Key Reagents/Conditions | Advantages | Limitations |

| Chlorination of 4-(tert-pentyl)phenol | Cl2 gas, FeCl3 catalyst, controlled temperature | High selectivity, industrially scalable. | Requires handling of hazardous chlorine gas. |

| Friedel-Crafts Alkylation of 2-chlorophenol | tert-pentyl halide, AlCl3 or FeCl3 catalyst, ethylene (B1197577) dichloride solvent | Utilizes readily available starting materials. | Potential for side reactions, requires careful optimization of conditions. |

| Diazonium Salt Hydroxydediazotation | Aryldiazonium salt, hot water, mineral acid, ketone solvent | Can provide high phenol yield and selectivity. | Multi-step process, requires a suitable amine precursor. |

Chemical Reactivity and Transformation of this compound

The chemical behavior of this compound is dictated by its functional groups: the phenolic hydroxyl group, the chlorine atom, and the tert-pentyl group attached to the aromatic ring.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in this compound. vulcanchem.com

Acidity and Salt Formation : The hydroxyl group imparts acidic properties to the molecule. It can react with bases to form phenoxide salts. The electron-withdrawing chlorine atom increases the acidity of the phenol compared to unsubstituted phenol, while the electron-donating tert-pentyl group has a slight counteracting effect.

Etherification : The phenolic hydroxyl group can undergo etherification reactions. ambeed.com For instance, it can react with alkyl halides in the presence of a base to form ethers. A related synthesis of N-(2-chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine involves the reaction of 2-[4-(tert-pentyl)phenoxy]ethyl bromide with an amine, demonstrating the reactivity of a derivative of the phenolic hydroxyl group.

Esterification : Reaction with acyl chlorides or acid anhydrides can lead to the formation of phenyl esters.

The electronic configuration of the molecule, with the highest occupied molecular orbital (HOMO) localized on the phenolic oxygen and chlorine atom, suggests nucleophilic reactivity at the hydroxyl group.

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound, activated by the hydroxyl group, is susceptible to electrophilic aromatic substitution. The hydroxyl group is a powerful ortho-, para-director, meaning it activates these positions for substitution. However, with the para-position occupied by the tert-pentyl group and one ortho-position occupied by chlorine, further substitution is directed to the remaining ortho- and meta-positions relative to the hydroxyl group.

Common electrophilic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can occur, typically at the position ortho to the hydroxyl group. ontosight.ai This reaction modifies the electronic properties and can enhance the compound's utility in the synthesis of dyes or other biologically active molecules. ontosight.ai

Halogenation: Further halogenation, such as bromination, can introduce another halogen atom to the ring, altering the compound's reactivity and physical properties.

Friedel-Crafts Alkylation and Acylation: While the bulky tert-pentyl group presents steric hindrance, Friedel-Crafts reactions can potentially introduce alkyl or acyl groups to the less hindered positions on the ring. libguides.com

The electron-donating nature of the tert-pentyl group via hyperconjugation and the electron-withdrawing inductive effect of the chlorine atom create a complex electronic environment that influences the regioselectivity of these reactions. smolecule.com

Reactions at the Halogen Moiety

The chlorine atom of this compound can participate in several types of reactions, primarily nucleophilic aromatic substitution and dehalogenation.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles. However, SNAr reactions on aryl halides are generally less facile than on alkyl halides. libguides.com The bulky tert-pentyl groups can hinder the approach of nucleophiles to the chlorine-bearing carbon.

Dehalogenation: The chlorine atom can be removed through reductive dehalogenation reactions. This can be achieved using various reducing agents, converting the molecule to 4-(tert-pentyl)phenol.

Formation of Organometallic Reagents: Reaction with metals like magnesium can potentially form a Grignard reagent, although this is less common for aryl chlorides compared to bromides or iodides.

Influence of the tert-Pentyl Group on Reaction Outcomes

The tert-pentyl group, a bulky tertiary alkyl substituent, exerts a significant steric and electronic influence on the reactivity of this compound.

Steric Hindrance:

The sheer size of the tert-pentyl group sterically hinders reactions at the para-position and can influence the approach of reagents to the adjacent meta-positions. This steric bulk is a key factor in directing incoming substituents to the less hindered ortho-position relative to the hydroxyl group.

In reactions involving the chlorine atom, the tert-pentyl group can impede the backside attack required for some nucleophilic substitution mechanisms.

Electronic Effects:

As an alkyl group, the tert-pentyl substituent is electron-donating through an inductive effect and hyperconjugation. smolecule.com This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. smolecule.com

This electron-donating nature also stabilizes the phenoxide ion formed upon deprotonation of the hydroxyl group, although to a lesser extent than electron-withdrawing groups.

The interplay of these steric and electronic effects is crucial in determining the regioselectivity and rate of reactions involving this compound.

Exploration of By-product Formation and Purity Implications

The primary synthesis of this compound involves the chlorination of 4-(tert-pentyl)phenol. While this method can achieve high yields, the formation of by-products is a key consideration for ensuring the purity of the final product.

Common By-products:

Isomers: Positional isomers, such as 3-chloro-4-(tert-pentyl)phenol, can be formed if the chlorination is not perfectly regioselective. The directing effects of the hydroxyl and tert-pentyl groups strongly favor ortho-chlorination, but small amounts of other isomers may arise. gfredlee.com

Polychlorinated Products: Over-chlorination can lead to the formation of dichlorinated products, such as 2,6-dichloro-4-(tert-pentyl)phenol. gfredlee.com Controlling the stoichiometry of the chlorinating agent and the reaction conditions is critical to minimize this.

Oxidation Products: The phenolic ring can be susceptible to oxidation, especially under harsh reaction conditions, leading to the formation of quinone-type structures or other degradation products.

Purity Implications: The presence of these by-products can significantly impact the properties and applications of this compound. For instance, in applications where specific biological activity is desired, the presence of isomers or polychlorinated species could alter the efficacy or introduce unwanted side effects. Therefore, purification methods such as recrystallization or chromatography are often necessary to achieve the desired purity.

Below is an interactive data table summarizing the potential by-products and their formation pathways.

| By-product | Formation Pathway | Implication on Purity |

| 3-Chloro-4-(tert-pentyl)phenol | Non-regioselective chlorination | Affects isomeric purity |

| 2,6-Dichloro-4-(tert-pentyl)phenol | Over-chlorination | Reduces yield of desired product |

| Quinone-type compounds | Oxidation of the phenol ring | Introduces colored impurities |

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 Tert Pentyl Phenol

Chromatographic and Separative Techniques

Chromatographic methods are essential for separating 2-Chloro-4-(tert-pentyl)phenol from complex mixtures and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It is frequently utilized for purity assessment and to confirm the identity of the compound in various matrices. vulcanchem.comvwr.com In a typical GC-MS analysis, the compound is separated from other components in a gas chromatograph before being detected by a mass spectrometer. nih.gov

The purity of this compound can be determined to be greater than 98.0% using GC analysis. vwr.com The technique is also invaluable for monitoring the progress of synthesis reactions, such as the alkylation of 2-chlorophenol (B165306), to optimize yield and purity. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) offers enhanced separation and identification capabilities, which is particularly useful for complex samples. gcms.cz

Table 1: GC-MS Parameters for Analysis of Phenolic Compounds

| Parameter | Value |

|---|---|

| GC System | Agilent 8890 GC |

| Column | Agilent DB-5Q*, 30 m, 0.25 mm, 0.25 µm |

| Inlet | MMI, 4 mm Ultra Inert liner, single taper with wool |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Column Flow | 1 mL/min constant flow |

| MS System | Agilent 7250 GC/Q-TOF |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | 50 to 1000 m/z |

Note: This table represents a typical setup and may be adjusted based on specific analytical needs. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a key analytical method for studying the degradation products of this compound. sigmaaldrich.com This technique is particularly useful for analyzing less volatile and thermally labile compounds that are not suitable for GC-MS.

In environmental persistence studies, LC-MS is employed to quantify the degradation products of chlorophenol derivatives under various conditions, such as hydrolysis at different pH levels. For instance, the degradation of related phenolic compounds has been investigated using LC-MS/MS, which provides high sensitivity and selectivity, with detection limits in the range of 0.02 ng/mL to 0.09 ng/mL. researchgate.net

A combined LC/MS and GC/MS approach is often used for a comprehensive analysis of extractables and leachables from materials, which may include this compound and its degradation products. lcms.cz High-resolution mass spectrometry in conjunction with LC can provide accurate mass data to help identify unknown degradation products.

Table 2: LC-MS Parameters for Analysis of Phenolic Compounds

| Parameter | Value |

|---|---|

| LC System | Not Specified |

| Mobile Phase A | Water w/ 2.5mM NH4Formate 0.05% FA |

| Mobile Phase B | Methanol w/ 2.5 mM NH4Formate 0.05% FA |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 1 µL |

| MS System | Not Specified |

| Ionization Mode | Dual AJS ESI |

| Polarity | Positive |

| Mass Range | 40-1700 m/z |

Note: This table represents a typical setup and may be adjusted based on specific analytical needs. lcms.cz

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. ambeed.com The development and validation of HPLC methods are crucial to ensure accurate and reliable results. ny.gov

Method development for phenolic compounds often involves pre-column derivatization to enhance detection by UV or fluorescence detectors. scirp.org For instance, 4-nitrobenzoyl chloride can be used as a derivatizing agent for the HPLC analysis of phenols in water samples. scirp.org The validation of an HPLC method involves assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure its suitability for the intended application. ny.gov

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. nih.gov Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the hydroxyl proton, and the protons of the tert-pentyl group. The aromatic protons typically appear as multiplets in the range of δ 6.8–7.4 ppm. The hydroxyl proton gives a singlet, and the tert-pentyl group protons also produce distinct signals.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals include those for the aromatic carbons, with the carbon bearing the hydroxyl group and the carbon attached to the chlorine atom having characteristic chemical shifts. The carbons of the tert-pentyl group, including the quaternary carbon, resonate at specific chemical shifts, typically with the quaternary carbon of the tert-pentyl group appearing around δ 30–35 ppm.

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be used to further elucidate the connectivity between protons and carbons, providing unambiguous structural confirmation.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Interpretation |

|---|---|---|

| ¹H | 6.8–7.4 | Multiplet, Aromatic protons |

| ~5.1 | Singlet, OH proton | |

| 1.2–1.4 | Signals for -C(CH₃)₂CH₂CH₃ | |

| ¹³C | 150–155 | C-OH of phenol (B47542) |

| 34–35 | Quaternary C of tert-pentyl |

Note: These are expected values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. nih.gov The IR spectrum provides characteristic absorption bands corresponding to specific molecular vibrations.

Key vibrational frequencies for this compound include:

A broad O–H stretching band for the phenolic hydroxyl group, typically observed around 3200-3350 cm⁻¹.

C=C stretching vibrations for the aromatic ring in the region of 1600 cm⁻¹.

A C–Cl stretching vibration, which is expected around 740-750 cm⁻¹.

The presence of these characteristic bands in the IR spectrum provides strong evidence for the structure of this compound.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|

| Phenolic O-H | ~3200 - 3350 | Stretching, broad |

| Aromatic C=C | ~1600 | Stretching |

| C-Cl | ~740 - 750 | Stretching |

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, neat liquid).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is utilized to investigate its electronic transitions. The chromophore in this molecule is the substituted benzene (B151609) ring. The hydroxyl (-OH), chloro (-Cl), and tert-pentyl (-C(CH₃)₂(C₂H₅)) groups attached to the benzene ring influence the energy of the π → π* transitions. While specific experimental data for this exact compound is not widely published, the analysis of structurally similar compounds provides insight into its expected spectral behavior. For instance, related phenoxy derivatives exhibit absorption maxima in the range of 270–290 nm. These absorptions are characteristic of the electronic transitions within the aromatic system. The solvent used for analysis can also influence the position and intensity of these absorption bands.

| Spectroscopic Data | Description |

| Expected λmax | ~270–290 nm |

| Transition Type | π → π* |

| Chromophore | Substituted phenol ring |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₅ClO. nih.gov The exact mass of this compound has been determined to be 198.08052 amu. gcms.cz This high-resolution data is invaluable for distinguishing it from other compounds with the same nominal mass. The presence of a chlorine atom is also confirmed by the characteristic isotopic pattern of the molecular ion, with peaks at M and M+2 in an approximate 3:1 ratio.

| HRMS Data | Value |

| Molecular Formula | C₁₁H₁₅ClO |

| Calculated Exact Mass | 198.0811428 Da nih.gov |

| Measured Exact Mass | 198.08052 amu gcms.cz |

| Molecular Weight | 198.69 g/mol nih.gov |

Key fragmentation pathways would likely include:

Loss of an ethyl group (-C₂H₅): A primary fragmentation would be the cleavage of the ethyl group from the tert-pentyl substituent, leading to a significant fragment ion.

Loss of the tert-pentyl group: The entire tert-pentyl group can be lost, resulting in a fragment corresponding to 2-chlorophenol.

Other fragmentations: Further fragmentation of the aromatic ring and smaller alkyl fragments would also be expected.

| Potential Fragment | Description |

| [M - C₂H₅]⁺ | Loss of an ethyl group from the tert-pentyl substituent. |

| [M - C₅H₁₁]⁺ | Loss of the entire tert-pentyl group. |

Other Advanced Analytical Methodologies

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal properties of materials.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For this compound, TGA would determine its thermal stability and decomposition temperature. In related phenolic compounds, TGA has been used to correlate weight loss with the release of solvents from the crystal structure.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This analysis would identify thermal transitions such as melting point and glass transition temperature (Tg) if the material is amorphous. nih.gov For crystalline this compound, a sharp endothermic peak corresponding to its melting point would be observed.

Specific TGA and DSC data for this compound are not widely available in published literature.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide definitive information on:

Bond lengths and angles within the molecule.

The conformation of the tert-pentyl group.

Intermolecular interactions, such as hydrogen bonding from the phenolic hydroxyl group and van der Waals forces, which dictate the packing of the molecules in the crystal lattice.

As of now, there is no publicly available crystal structure data for this compound in crystallographic databases.

Computational Chemistry and Theoretical Studies on 2 Chloro 4 Tert Pentyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods, governed by the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and electrostatic potential, all of which are key determinants of a compound's chemical character.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-Chloro-4-(tert-pentyl)phenol, DFT studies would typically be employed to optimize the molecular geometry and calculate various electronic properties. These calculations could reveal how the presence of the chloro and tert-pentyl substituents on the phenol (B47542) ring influences its electronic distribution and, consequently, its reactivity. However, specific DFT studies detailing these aspects for this compound are not found in the public domain.

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. While this analysis is a standard component of computational studies on substituted phenols, specific data for the HOMO-LUMO energies and the energy gap of this compound are not available in published research.

A hypothetical data table for such an analysis would look like this:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Mapping

An electrostatic potential map (MEP) illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP would visualize the negative potential around the oxygen and chlorine atoms and the positive potential around the hydroxyl hydrogen, providing a visual guide to its reactive sites. Unfortunately, published MEPs for this specific compound could not be located.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their conformational preferences and interactions with other molecules.

Conformational Analysis and Energy Landscapes

The tert-pentyl group in this compound can adopt various conformations due to the rotation around its single bonds. Conformational analysis would identify the most stable (lowest energy) conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its properties and interactions. Detailed conformational analyses and energy landscapes for this compound are not currently available in the scientific literature.

Docking Studies with Biological Targets (if applicable)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein or other biological macromolecule. Given that many phenolic compounds exhibit biological activity, docking studies could be used to explore potential interactions of this compound with various biological targets. Such studies could elucidate its mechanism of action if it were to have, for example, antimicrobial or enzymatic inhibitory effects. However, there are no published docking studies involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structures. For chlorophenols, including this compound, QSAR studies have been employed to understand and predict their toxicological and biological effects. These models typically correlate physicochemical properties and structural descriptors with specific biological endpoints.

Research on a series of chlorinated phenols has demonstrated that their biological activities, such as uncoupling effects on photosynthesis in chloroplasts and inhibition of electron transfer in mitochondria, are strongly dependent on their substitution patterns. nih.govnih.gov QSAR studies on these compounds revealed that a combination of steric and electronic parameters, rather than just hydrophobicity (log P) or the Hammett constant (σ) alone, provides the best correlation with activity. nih.govnih.gov

For instance, in studies of isolated plant mitochondria, the inhibitory properties of chlorophenols on NADH dehydrogenase were well-correlated with the steric parameter ¹χv, which relates to molecular size and branching. nih.gov This suggests that the steric bulk of substituents on the phenol ring plays a crucial role in the binding of these compounds to biological macromolecules. nih.gov In the case of this compound, the presence of the bulky tert-pentyl group at the para position and the chlorine atom at the ortho position significantly influences its steric and electronic profile.

The general findings from QSAR studies on chlorophenols indicate:

Electronic Parameters: The electron-withdrawing nature of the chlorine atom influences the acidity of the phenolic hydroxyl group (pKa) and the electron distribution within the aromatic ring. This affects how the molecule interacts with receptor sites. nih.gov

Hydrophobicity: While not always sufficient on its own, hydrophobicity (log P) is a key factor in the toxicity of phenols, governing their ability to partition into biological membranes. jst.go.jp The toxicity of phenols often shows a strong dependence on this property. jst.go.jp

These models help in understanding the mechanistic underpinnings of chlorophenol toxicity, suggesting that activity is a complex interplay between the molecule's ability to move within biological membranes and its specific binding to proteins. nih.gov

Prediction of Physicochemical Parameters via Computational Methods

Computational methods are essential for predicting the physicochemical properties of molecules like this compound, providing valuable data where experimental measurements are unavailable. nih.govnih.gov These predictions are crucial for assessing the environmental fate and biological interactions of the compound.

Hydrophobicity is a critical parameter that influences a chemical's behavior in biological and environmental systems. It is commonly quantified by the octanol-water partition coefficient (Log P). A related parameter, the distribution coefficient (Log D), accounts for the ionization of a compound at a given pH and is more relevant for ionizable molecules like phenols.

For this compound, computational models are used to estimate its Log P value. The XLogP3-AA model, for example, predicts a Log P value based on the molecule's atomic contributions.

| Parameter | Predicted Value | Method/Source |

|---|---|---|

| Log P | 4.4 | XLogP3-AA (Computed by PubChem) nih.gov |

The high predicted Log P value indicates that this compound is significantly lipophilic, suggesting a preference for partitioning into fatty tissues and membranes rather than remaining in aqueous environments. Since phenols are acidic, the Log D value for this compound would be dependent on the pH of the solution. At pH values below its pKa, the molecule will be predominantly in its neutral form, and the Log D will be close to the Log P. At pH values above its pKa, the compound will ionize to the phenoxide anion, increasing its water solubility and thus lowering its Log D value.

The acid dissociation constant (pKa) is a fundamental property of phenols, indicating the tendency of the hydroxyl group to deprotonate. Computational methods for predicting pKa values of substituted phenols have become increasingly accurate. nih.gov These methods often involve quantum mechanical calculations to determine the free energy change of the dissociation reaction in solution. scispace.com

Various computational strategies exist, using different levels of theory (e.g., MP2, HF, B3LYP), basis sets (e.g., 6-31G*), and population analyses to calculate partial atomic charges, which are then correlated with experimental pKa values through QSPR models. acs.orgsemanticscholar.org Recent approaches utilize Density Functional Theory (DFT) calculations in the presence of explicit water molecules and a continuum solvation model (like SMD) to achieve high accuracy, with mean absolute errors as low as 0.3 pKa units for a series of substituted phenols. nih.govresearchgate.net

For this compound, a predicted pKa value has been reported in chemical databases.

| Parameter | Predicted Value | Source |

|---|---|---|

| pKa | 8.81 ± 0.31 | ChemicalBook, Guidechem chemicalbook.comguidechem.comchemdad.com |

This predicted pKa value is influenced by the electronic effects of the substituents. The electron-withdrawing chlorine atom ortho to the hydroxyl group tends to lower the pKa (increase acidity) compared to unsubstituted phenol, while the alkyl tert-pentyl group, being weakly electron-donating, would slightly increase it. The net effect results in the predicted value of 8.81.

Computational chemistry can predict various types of spectroscopic data, which aids in the structural elucidation of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts can be calculated to assist in spectrum assignment. For this compound, the expected signals are based on the distinct chemical environments of the protons and carbons in the molecule.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Interpretation |

|---|---|---|

| ¹H | 6.8–7.4 | Multiplet, Aromatic protons |

| ¹H | ~5.1 | Singlet, OH proton |

| ¹H | 1.2–1.4 | Signals for -C(CH₃)₂CH₂CH₃ |

| ¹³C | 150–155 | C-OH of phenol |

| ¹³C | 34–35 | Quaternary C of tert-pentyl |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental formula, C₁₁H₁₅ClO. The exact mass is calculated to be 198.08052 amu. The presence of a chlorine atom can be confirmed by the characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio. Computational fragmentation analysis can predict likely fragmentation pathways, which for this molecule would include the loss of an ethyl group or the entire tert-pentyl group from the molecular ion.

Biological Activities and Mechanistic Investigations of 2 Chloro 4 Tert Pentyl Phenol

Antimicrobial Efficacy and Mechanisms of Action

2-Chloro-4-(tert-pentyl)phenol is a halogenated phenolic compound recognized for its antimicrobial properties, which has led to its investigation for potential use in biocides and disinfectants. The antimicrobial action of phenolic compounds, in general, is multifaceted, involving various interactions with microbial cells that ultimately lead to the cessation of metabolic activity and cell death. The presence of a chlorine atom and a bulky tert-pentyl group on the phenol (B47542) ring is expected to modulate its lipophilicity and chemical reactivity, influencing its efficacy and mechanism of action. nih.gov

Membrane Disruption and Permeability Alteration

While specific studies on this compound are not extensively detailed in publicly available research, the mechanism of action for phenolic compounds predominantly involves the disruption of the microbial cell membrane. Phenolic compounds can partition into the lipid bilayer of the cytoplasmic membrane, altering its structure and function. This intercalation disrupts the membrane's integrity and increases its permeability. mdpi.com

The increased lipophilicity, likely conferred by the tert-pentyl group, facilitates interaction with the bacterial cytoplasmic membrane. nih.govnih.gov This disruption leads to the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and nucleic acids. The loss of these vital molecules and the dissipation of the proton motive force across the membrane compromise cellular energetics and metabolic functions, ultimately leading to bacterial cell death. For analogous phenolic compounds, this membrane-damaging effect has been well-documented. mdpi.com For instance, other substituted phenols have been shown to cause significant membrane hyperpolarization and loss of membrane integrity in bacteria like Staphylococcus aureus.

Interaction with Cellular Components and Macromolecules

Beyond membrane damage, the antimicrobial activity of phenolic compounds extends to their interaction with key cellular macromolecules. The hydroxyl group of phenols can form hydrogen bonds with proteins, particularly enzymes, leading to their denaturation and inactivation. nih.gov This can inhibit critical metabolic pathways necessary for microbial survival.

Phenolic compounds are known to inhibit bacterial virulence factors, including enzymes and toxins. nih.gov The specific interactions of this compound with microbial proteins have not been specifically elucidated, but based on its chemical structure, it is plausible that it can act as an enzyme inhibitor. The high protein binding affinity of phenolic hydroxyl groups is a key aspect of this mechanism. nih.gov Furthermore, some phenolic compounds can affect the synthesis of nucleic acids and interfere with the formation of biofilms, which are protective communities of microorganisms. mdpi.comnih.gov

Spectrum of Antimicrobial Activity Against Pathogens

Substituted phenols often exhibit a broad spectrum of activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. finechem-mirea.rudoaj.org While a detailed table of Minimum Inhibitory Concentrations (MICs) for this compound against a wide range of pathogens is not available in the reviewed literature, related compounds have demonstrated significant antimicrobial efficacy.

For example, the closely related compound 2,4-di-tert-butylphenol (B135424) has shown notable activity. It has demonstrated antibacterial effects against multidrug-resistant pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org It also exhibits fungicidal activity against species like Aspergillus niger, Fusarium oxysporum, and Penicillium chrysogenum. nih.gov Given the structural similarities, this compound is anticipated to possess a similarly broad antimicrobial spectrum.

Table 1: Illustrative Antimicrobial Activity of an Analogous Compound (2,4-di-tert-butylphenol)

| Pathogen | Type | Activity Noted |

|---|---|---|

| Pseudomonas aeruginosa | Gram-negative Bacteria | Antibacterial |

| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | Antibacterial |

| Aspergillus niger | Fungus | Antifungal |

| Fusarium oxysporum | Fungus | Antifungal |

| Penicillium chrysogenum | Fungus | Antifungal |

This table is based on data for the analogous compound 2,4-di-tert-butylphenol and is for illustrative purposes. Specific MIC values for this compound are not available.

Resistance Mechanisms and Countermeasures

Bacteria can develop resistance to antimicrobial agents through several mechanisms. nih.gov These include altering the target of the drug, enzymatic degradation of the antimicrobial agent, and changes in membrane permeability that prevent the agent from reaching its target. nih.govreactgroup.org

For phenolic compounds, resistance can arise from changes in the composition of the bacterial cell membrane, which can decrease the compound's ability to partition into the lipid bilayer. reactgroup.org Another key mechanism is the action of efflux pumps, which are membrane proteins that can actively transport antimicrobial compounds out of the bacterial cell, thereby reducing their intracellular concentration to sub-toxic levels. reactgroup.orgfrontiersin.org Additionally, bacteria may produce enzymes that modify or degrade the phenolic compound. frontiersin.org

Counteracting these resistance mechanisms is a significant area of research. One strategy involves the use of combination therapies, where the phenolic compound is administered alongside another agent that inhibits a specific resistance mechanism, such as an efflux pump inhibitor. Another approach is the chemical modification of the phenolic scaffold to create derivatives that are less susceptible to bacterial resistance mechanisms or have enhanced antimicrobial activity. finechem-mirea.ru

Potential Therapeutic Applications

Exploration of Anti-Cancer Properties and Mechanisms (e.g., Tubulin Inhibition if analogous compounds show activity)

While research into the anti-cancer properties of this compound is not documented, studies on analogous phenolic compounds suggest this is a plausible area for investigation. For instance, the related compound 2,4-di-tert-butylphenol (2,4-DTBP), has demonstrated notable cytotoxicity against HeLa and MCF-7 cancer cell lines, with an IC50 value of 10 μg/mL against HeLa cells. nih.gov

A key target for many anti-cancer drugs is the microtubule cytoskeleton, which is crucial for cell division (mitosis). nih.gov Agents that interfere with the polymerization or depolymerization of tubulin, the protein subunit of microtubules, can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death). mdpi.commdpi.com Several classes of compounds, including some natural and synthetic molecules, are known to bind to the colchicine-binding site on tubulin, inhibiting its polymerization. nih.govbioworld.com

Although there is no direct evidence of this compound acting as a tubulin inhibitor, the general cytotoxic potential of related phenolic structures warrants investigation into this mechanism. nih.govmdpi.com The exploration of its effects on cell cycle progression and microtubule dynamics in cancer cell lines could reveal potential therapeutic applications.

Table 2: Cytotoxicity of an Analogous Compound (2,4-di-tert-butylphenol)

| Cell Line | Cell Type | IC50 Value |

|---|---|---|

| HeLa | Human Cervical Cancer | 10 μg/mL |

| MCF-7 | Human Breast Cancer | Activity noted |

| H9c2 | Rat Myoblast (Normal) | Lower cytotoxicity |

This table is based on data for the analogous compound 2,4-di-tert-butylphenol.

Investigation of Other Pharmacological Effects

Beyond its primary application as a chemical intermediate in the synthesis of other organic compounds, this compound has been noted for its antimicrobial properties. biosynth.com Research has pointed towards its potential utility in disinfectants and biocides, although comprehensive public data on its spectrum of activity and specific pharmacological mechanisms are limited. Its classification as a substituted phenol suggests that its mode of action is likely similar to other phenolic compounds, which typically involves disruption of cell membranes and denaturation of proteins in microorganisms. The compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation, which are toxicological endpoints rather than therapeutic effects. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Chlorine Substitution on Biological Activity

The presence and position of the chlorine atom on the phenol ring significantly modulate the compound's physicochemical properties and, consequently, its biological activity. As a halogen, chlorine is an electron-withdrawing group. Its placement at the ortho-position (C2) relative to the hydroxyl group increases the acidity (lowers the pKa) of the phenol compared to its non-chlorinated parent compound, 4-(tert-pentyl)phenol. This enhanced acidity can influence its ability to disrupt biological membranes and interact with cellular targets.

Quantitative structure-activity relationship (QSAR) models for halogenated phenols have shown that toxicity is often correlated with both the lipophilicity (log Kow) and electronic parameters (like the Hammett sigma constant, σ, or pKa). nih.gov For ortho-substituted phenols, the electronic effects are a critical descriptor of biological activity. nih.gov In studies of related halo-substituted carbonyl compounds, the reactivity and toxicity were found to be highly dependent on the specific halogen, with the order of reactivity being I > Br > Cl > F. researchgate.net This highlights that while chlorine contributes to the molecule's activity, the nature of the halogen itself is a key variable in SAR.

Role of the tert-Pentyl Group in Biological Interactions

The tert-pentyl group at the para-position (C4) is a bulky, hydrophobic alkyl substituent that profoundly influences the molecule's interaction with biological systems. Its primary roles in SAR are:

Increased Lipophilicity : The five-carbon alkyl group significantly increases the lipophilicity of the molecule, as indicated by its high octanol-water partition coefficient (log Kow). This property governs the compound's ability to partition into and cross lipid-rich biological membranes, a crucial step for many types of biological activity, including antimicrobial action and toxicity. nih.gov

Steric Hindrance : The branched, tertiary structure of the group provides significant steric bulk. This can influence how the molecule fits into the active sites of enzymes or the binding pockets of receptors.

Modulation of Estrogenic Activity : Studies on a wide range of para-substituted alkylphenols have demonstrated that the structure of the alkyl group is a key determinant of estrogenic activity. researchgate.net Optimal estrogenicity is often seen with a single tertiary branched alkyl group of a specific size at the para-position on an otherwise unhindered phenol ring. researchgate.net The tert-pentyl group fits this structural motif, suggesting that its size and branching are critical for potential endocrine-disrupting activities by enabling appropriate binding to the estrogen receptor. researchgate.net

The combination of the tert-pentyl group's hydrophobicity and the chlorine atom's electronic effects creates a molecule with distinct properties compared to simpler phenols.

Comparison with Related Halogenated Phenols and Alkylphenols

The biological activity of this compound can be understood by comparing it to related compounds.

Halogenated Phenols : The toxicity of phenols generally increases with the degree of halogenation, but the position of the substituents is also crucial. QSAR studies on a series of 17 ortho-, meta-, and para-substituted alkylated or halogenated phenols revealed that a model incorporating both lipophilicity (log Kow) and an electronic parameter (pKa) could effectively predict toxicity against Tetrahymena pyriformis. nih.gov This indicates that no single property determines activity, but rather a combination of factors.

Alkylphenols : The biological activity of alkylphenols is highly dependent on the nature of the alkyl substituent. As shown in the table below, both the position and branching of the alkyl group affect estrogenicity. researchgate.net A tertiary branch, as seen in the tert-pentyl group, is associated with higher activity than linear (normal) or secondary branches. researchgate.net The para position is also favored for this activity over ortho or meta positions. researchgate.net

| Compound Feature | Influence on Estrogenic Activity | Example |

|---|---|---|

| Position of Alkyl Group | para > meta > ortho | 4-tert-pentylphenol vs. 2-tert-pentylphenol |

| Branching of Alkyl Group | tertiary > secondary = normal | tert-pentylphenol vs. n-pentylphenol |

| Size of Alkyl Group | Optimal activity with 6-8 carbons in a tertiary branch | 4-tert-octylphenol vs. 4-tert-butylphenol (B1678320) |

Combined Effects : In this compound, the properties of both substituent types are combined. The tert-pentyl group enhances lipophilicity, facilitating membrane transport, while the ortho-chloro substituent modulates the acidity and electronic character of the phenolic ring, influencing its reactivity and interactions with target sites.

Derivatization and SAR Exploration (e.g., Schiff Base Derivatives)

Derivatization is a common strategy to explore the SAR of a lead compound and to generate new molecules with potentially enhanced or modified biological activities. For phenolic compounds, a frequent derivatization involves the synthesis of Schiff bases (imines). This is achieved through the condensation of a phenolic aldehyde or ketone with a primary amine, or by reacting an aminophenol with an aldehyde or ketone. iieta.orgmdpi.com

While specific studies on Schiff base derivatives of this compound are not prominent in the literature, the extensive research on Schiff bases from other substituted phenols provides a clear blueprint for SAR exploration. nih.govresearchgate.net

Key insights from related studies include:

Bioactivity of Phenolic Schiff Bases : Schiff bases derived from phenolic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties. iieta.orgmdpi.com

Role of the Imine Group : The azomethine (-C=N-) group is crucial for the biological activity of many Schiff bases. mdpi.com

Influence of Substituents : The nature and position of substituents on the aromatic rings of the Schiff base are critical for its activity. For example, studies on Schiff bases derived from chloro-substituted precursors show that the presence and position of the chlorine atom can significantly enhance antibacterial effects. mdpi.comnih.gov

By reacting this compound (or a derivative thereof) with various amines, a library of novel Schiff bases could be synthesized. Subsequent screening of these compounds would allow for the exploration of how modifications to the molecule impact its biological activity, providing a powerful tool for SAR studies.

Environmental Fate, Degradation, and Ecotoxicological Studies of 2 Chloro 4 Tert Pentyl Phenol

Environmental Persistence and Transport of 2-Chloro-4-(tert-pentyl)phenol

The environmental persistence and transport of this compound are governed by a combination of biotic and abiotic processes. While specific experimental data for this compound are limited, its behavior can be inferred from its physicochemical properties and studies on structurally similar chemicals, such as other alkylphenols and chlorophenols.

Biodegradation Pathways and Rates in Aquatic and Soil Environments

The biodegradation of chlorophenols is known to be influenced by the number and position of chlorine atoms on the phenolic ring. nih.gov Generally, resistance to biodegradation increases with a higher degree of chlorination. nih.gov For chlorinated aromatic compounds, microorganisms can utilize them as a source of energy and carbon, leading to their oxidation to carbon dioxide and chloride under aerobic conditions. eurochlor.org Aerobic biodegradation of chlorophenols typically proceeds through the formation of catechols. nih.gov Under anaerobic conditions, the primary metabolic pathway is reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. nih.gov

For alkylphenols, the structure of the alkyl chain can also impact biodegradability. For instance, the quaternary α-carbon in the tert-pentyl group may influence the degradation pathways. Studies on the unchlorinated analogue, 4-tert-pentylphenol, suggest it is expected to biodegrade relatively quickly in the environment. service.gov.uk The ultimate aerobic biodegradation half-lives for other alkylphenol ethoxylates and their metabolites have been observed to range from approximately one to four weeks, indicating they are not environmentally persistent. nih.gov

It is plausible that the biodegradation of this compound involves an initial attack on either the aromatic ring or the alkyl side chain, followed by ring cleavage and further degradation. The presence of both a chlorine atom and a branched alkyl group likely influences the rate and pathway of degradation compared to simpler phenols. Acclimatization of microbial populations in contaminated environments can enhance the biodegradation of chlorophenols. nih.gov

Table 1: General Biodegradation Information for Related Compounds

| Compound/Class | Environment | Degradation Aspect | Finding |

| Chlorophenols | Aerobic | Pathway | Proceeds through the formation of catechols. nih.gov |

| Chlorophenols | Anaerobic | Pathway | Reductive dehalogenation is the preferred pathway. nih.gov |

| 4-tert-Pentylphenol | General | Rate | Expected to biodegrade relatively quickly. service.gov.uk |

| Alkylphenol Ethoxylates | Aerobic | Half-life | Half-lives range from about one to four weeks. nih.gov |

Phototransformation and Other Abiotic Degradation Processes

Abiotic degradation processes, such as phototransformation (photolysis) and hydrolysis, can contribute to the removal of phenolic compounds from the environment.

Phototransformation: For chlorophenols in general, photodegradation is considered an important process in shallow waters with high levels of irradiation. gov.bc.ca The rate and products of photolysis can be influenced by the presence of other substances in the water, such as dissolved organic matter. researchgate.net The unchlorinated analogue, 4-tert-pentylphenol, is expected to degrade rapidly in the atmosphere through reactions with hydroxyl radicals, with a calculated half-life of approximately 3.1 hours. This suggests that the aromatic ring of this compound is also susceptible to atmospheric photo-oxidation.

Hydrolysis: Hydrolysis is generally not considered a significant degradation pathway for chlorophenols under typical environmental conditions. gov.bc.ca Similarly, for 4-tert-butylphenol (B1678320) and 4-tert-pentylphenol, hydrolysis is unlikely to be a major dissipation pathway due to the absence of hydrolysable functional groups.

Oxidation: Chemical oxidation is another potential abiotic degradation pathway, although it is generally considered less important than biodegradation for chlorophenols in natural environments. gov.bc.ca

Sorption to Soil and Sediment

The tendency of a chemical to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability. This property is often estimated using the octanol-water partition coefficient (log Kow). For this compound, a log Kow of 4.681 has been reported. This high value suggests a strong tendency for the compound to partition from water into organic phases, such as the organic matter in soil and sediment.

Based on this log Kow, it is expected that this compound will have low mobility in soil and will predominantly be found associated with soil and sediment particles if released into the environment. This is consistent with findings for its unchlorinated analogue, 4-tert-pentylphenol, which is also expected to partition mainly to soil and sediment. service.gov.uk

Studies on other hydrophobic organic compounds, including phenols, have shown that sorption is strongly correlated with the organic carbon content of the soil. nih.govthescipub.com The sorption of phenolic compounds can also be influenced by soil and water pH, as this affects the degree of ionization of the phenol (B47542) group. thescipub.com

Table 2: Physicochemical Properties Relevant to Sorption

| Compound | Parameter | Value | Implication for Sorption |

| This compound | log Kow | 4.681 | High potential for sorption to soil and sediment. |

| 4-tert-Pentylphenol | Estimated Koc | 3.7 x 103 | Expected to have slight mobility in soil. nih.gov |

| Nonylphenol | log Koc | 3.97 | Strong sorption to soil organic carbon. nih.gov |

Volatilization and Atmospheric Fate

Volatilization from water or moist soil surfaces can be an important transport pathway for some organic compounds. The potential for volatilization is often assessed using the Henry's Law constant. While a specific Henry's Law constant for this compound is not available, the behavior of other chlorophenols can provide some indication.

For chlorophenols, volatilization from water surfaces can be an important environmental fate process. cdc.gov However, this is highly dependent on the pH of the water. In neutral to alkaline conditions, phenols exist predominantly in their ionized (phenolate) form, which is non-volatile. cdc.gov Therefore, the volatilization of this compound is expected to decrease as pH increases.

Once in the atmosphere, the compound is likely to undergo rapid degradation. As mentioned previously, the related compound 4-tert-pentylphenol has a calculated atmospheric half-life of about 3.1 hours due to reaction with hydroxyl radicals. It is expected that this compound would have a similarly short atmospheric lifetime.

Bioaccumulation and Biotransformation of this compound

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates to a concentration higher than that in the surrounding medium. Biotransformation, or metabolism, can reduce the extent of bioaccumulation.

Bioaccumulation Potential in Aquatic Organisms

Specific experimental data on the bioaccumulation of this compound in aquatic organisms are not available. However, its high log Kow value of 4.681 strongly suggests a significant potential for bioaccumulation. The log Kow is a key parameter used to predict the bioconcentration factor (BCF), which is a measure of a chemical's tendency to accumulate in fish from the water.

In Europe, a log Kow greater than 3 is a trigger for further bioaccumulation assessment for industrial chemicals. The log Kow of this compound exceeds this threshold, as well as the more stringent threshold of 4.2 used in Australia for identifying bioaccumulation hazards.

Studies on other alkylphenols have demonstrated their capacity to bioaccumulate in various aquatic species, including fish, mussels, and snails. For example, nonylphenol has been reported to bioaccumulate in fish with BCF values ranging from 280 to 1,300. Given the structural similarities and the high lipophilicity (as indicated by the log Kow), this compound is also expected to bioaccumulate in the fatty tissues of aquatic organisms.

Table 3: Bioaccumulation Potential Indicators

| Compound | Parameter | Value | Indication of Bioaccumulation Potential |

| This compound | log Kow | 4.681 | High potential for bioaccumulation. |

| 4-tert-Pentylphenol | log Kow | 3.9 | Moderate bioaccumulation potential. service.gov.uk |

| Nonylphenol | BCF (fish) | 280 - 1,300 | Demonstrated to be bioaccumulative. |

Metabolic Pathways in Biological Systems (e.g., Hydroxylation, Conjugation)

There is a lack of specific studies detailing the metabolic pathways of this compound in biological systems. General metabolic routes for phenolic compounds involve processes such as hydroxylation, where additional hydroxyl groups are added to the aromatic ring, and conjugation, where the compound is linked to molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. However, without specific experimental data, the precise metabolic fate of this compound remains uncharacterized.

Enzymatic Degradation Mechanisms in Microorganisms

Detailed information on the specific enzymes and microbial pathways involved in the degradation of this compound is not available in the reviewed scientific literature. Research on other chlorophenols has identified various bacterial and fungal strains capable of breaking down these compounds through the action of enzymes like monooxygenases, dioxygenases, laccases, and peroxidases. These enzymes can initiate the degradation process by dehalogenating and cleaving the aromatic ring. Nevertheless, studies specifically identifying the microorganisms or enzymatic mechanisms for this compound have not been found.

Ecotoxicological Assessments

Ecotoxicological data for this compound is sparse. Assessments often rely on data from structurally similar chemicals or computational models, but specific experimental results are limited.

Acute and Chronic Toxicity to Aquatic Organisms (e.g., fish, Daphnia magna)

Specific empirical data on the acute and chronic toxicity of this compound to key aquatic organisms like fish and Daphnia magna are not well-documented in publicly available literature. Hazard classifications from regulatory bodies suggest that the compound may cause long-lasting harmful effects to aquatic life, but specific LC50 (lethal concentration for 50% of organisms) or EC50 (effective concentration for 50% of organisms) values from standardized tests are not available.

Toxicity to Terrestrial Organisms (e.g., soil invertebrates, plants)

There is no available information from the reviewed sources regarding the toxicity of this compound to terrestrial organisms, including soil invertebrates and plants.

Potential for Endocrine Disruption and Related Effects

While there are no direct studies confirming the endocrine-disrupting potential of this compound, its structural analogue, 4-tert-pentylphenol, is a known endocrine disruptor. Chemicals with an alkylphenol structure can mimic natural hormones, potentially leading to adverse effects on the reproductive and developmental systems of organisms. The presence of the tert-pentyl group on the phenol ring is a key structural feature associated with this activity. However, without specific in-vitro or in-vivo testing for this compound, its capacity for endocrine disruption remains presumptive.

Environmental Risk Characterization and Predicted No-Effect Concentrations (PNECs)

A formal environmental risk characterization and the derivation of a Predicted No-Effect Concentration (PNEC) specifically for this compound are not available. The development of a PNEC requires extensive ecotoxicological data from various trophic levels (algae, invertebrates, fish), which is currently lacking for this specific compound. Risk assessments for similar short-chain alkylphenols have identified potential environmental risks, but these cannot be directly extrapolated to this compound without supporting data.

Advanced Research Directions and Future Perspectives for 2 Chloro 4 Tert Pentyl Phenol

Development of Novel Applications

The distinct molecular structure of 2-Chloro-4-(tert-pentyl)phenol, characterized by its hydroxyl, chloro, and bulky tert-pentyl groups, provides a versatile platform for chemical synthesis and the development of new products.

This compound is recognized as a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides. biosynth.com Its future in materials science lies in leveraging its specific electronic and steric profile for more complex applications. The phenolic hydroxyl group allows for reactions typical of phenols, while the chloro and tert-pentyl groups can be used to fine-tune properties such as solubility, reactivity, and thermal stability in derivative compounds.

Future research is likely to explore its use as a monomer or a precursor for specialized ligands and novel polymers. The interplay between its functional groups could be exploited to create materials with tailored properties, such as enhanced durability, specific optical characteristics, or improved resistance to degradation. Its role as a building block in the synthesis of protein degraders is also an area of potential development. calpaclab.com

The antimicrobial properties of this compound have been a subject of investigation for its potential application in disinfectants and biocides. As the demand for new solutions to combat microbial resistance grows, research is focused on developing "next-generation" agents that are both effective and specialized. nih.gov Future work in this area could involve modifying the structure of this compound to enhance its efficacy against a broader spectrum of pathogens or to target specific microbial threats in healthcare and industrial settings. nih.gov The goal is to create more potent and selective biocides, potentially reducing the concentration needed for effectiveness and minimizing non-target effects.

Refinement of Environmental Risk Assessment Models

As a halogenated phenolic compound, understanding the environmental fate, persistence, and bioaccumulation potential of this compound is crucial. Future research aims to move beyond traditional assessment methods towards more predictive and efficient computational models.

Quantitative Structure-Activity Relationship (QSAR) and read-across are computational, non-testing approaches that are becoming central to modern chemical risk assessment. nih.govnih.govecetoc.org These methods use data from structurally similar chemicals to predict the properties and potential hazards of a target compound, reducing the need for extensive and costly in vivo testing. nih.gov

For this compound, future research will involve developing and validating QSAR models that can accurately predict its environmental behavior, such as its bioconcentration factor (BCF) and degradation pathways. nih.gov By integrating QSAR with read-across techniques, where data from analogous phenols are used to fill information gaps, regulators and scientists can build a more robust and reliable environmental profile for the compound. nih.goveuropa.eu This integrated approach supports a weight-of-evidence strategy for assessing risk. nih.gov

Effective environmental risk assessment requires sensitive and accurate methods for detecting and quantifying chemical concentrations in various environmental matrices like water and soil. While specific monitoring techniques for this compound are not extensively detailed in current literature, future research will necessitate the development of advanced analytical methods. This includes refining chromatographic techniques to effectively separate the compound from complex environmental samples and improve its detection limits. The development of standardized protocols for monitoring halogenated phenols will be essential for tracking their environmental presence and ensuring concentrations remain below levels of concern.

Exploration of Structure-Function Relationships at the Molecular Level

A deeper understanding of how the molecular architecture of this compound dictates its chemical and biological activity is a key frontier for future research. The specific arrangement of the chloro, hydroxyl, and tert-pentyl groups on the aromatic ring governs its reactivity, regioselectivity, and interaction with biological systems.